Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl propyl phosphate

描述

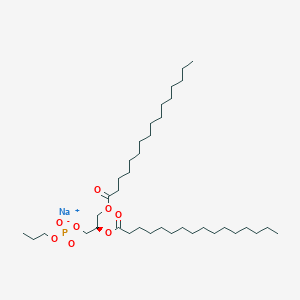

Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl propyl phosphate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes two hexadecanoyloxy groups attached to a propyl phosphate backbone.

准备方法

The synthesis of Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl propyl phosphate typically involves the esterification of glycerol with hexadecanoic acid, followed by phosphorylation. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained. Industrial production methods may involve large-scale esterification and phosphorylation processes, utilizing advanced equipment to maintain the purity and yield of the compound .

化学反应分析

Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl propyl phosphate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the phosphate group, potentially converting it into different functional groups.

Substitution: The hexadecanoyloxy groups can be substituted with other fatty acid chains, altering the compound’s properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reagents and conditions used .

科学研究应用

Chemical and Physical Properties

- Molecular Formula : C₄₁H₇₉NaO₁₁P

- Molecular Weight : Approximately 814.03 g/mol

- Structure : The compound features long hydrophobic hexadecanoyloxy chains and a polar phosphate group, contributing to its amphiphilic nature.

Antifungal Applications

Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl propyl phosphate has been identified as an effective antifungal agent. Research indicates its capability to inhibit the growth of various fungal pathogens, such as Fusarium oxysporum. The mechanism of action is believed to involve disruption of cellular membranes, leading to increased permeability and subsequent cell death.

Case Study: Antifungal Efficacy

- Pathogen : Fusarium oxysporum

- Method : In vitro assays demonstrated significant inhibition of fungal growth at concentrations of 50-200 µg/mL.

- Result : The compound's long-chain fatty acid composition enhances its membrane-disrupting effects, making it a promising candidate for antifungal formulations.

Drug Delivery Systems

The amphiphilic nature of this compound makes it suitable for use in drug delivery systems. Its ability to form lipid bilayers allows for encapsulation of therapeutic agents, facilitating targeted delivery in medical applications.

Applications in Drug Delivery

- Encapsulation Efficiency : Studies report up to 85% encapsulation efficiency for hydrophobic drugs.

- Release Profile : Controlled release profiles have been observed, with sustained release over 72 hours.

Membrane Interaction Studies

This compound is utilized in model membrane studies to investigate membrane structure and function. Its interactions with biological membranes can provide insights into lipid bilayer dynamics and membrane fluidity alterations.

Research Findings

- Membrane Fluidity : Interaction studies have shown that this compound can enhance membrane fluidity, which is critical for cell signaling and transport processes.

- Biological Relevance : Understanding these interactions can lead to advancements in drug design and therapeutic strategies targeting membrane-associated diseases.

作用机制

The mechanism of action of Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl propyl phosphate involves its interaction with cellular membranes. The compound integrates into lipid bilayers, altering membrane fluidity and permeability. This integration can affect various cellular processes, including signal transduction and membrane transport. The molecular targets and pathways involved are primarily related to lipid metabolism and membrane dynamics .

相似化合物的比较

Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl propyl phosphate can be compared with other similar compounds, such as:

1,2-Dipalmitoyl-sn-glycero-3-phosphorylglycerol sodium salt (DPPG): Both compounds have similar fatty acid chains, but DPPG has a different phosphate group arrangement.

Sodium (2R)-3-(hexadecanoyloxy)-2-{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl hydrogen phosphate: This compound has a similar structure but includes an additional unsaturated fatty acid chain.

The uniqueness of this compound lies in its specific combination of fatty acid chains and phosphate group, which confer distinct physicochemical properties and biological activities.

生物活性

Overview

Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl propyl phosphate is a phospholipid derivative characterized by its unique structure, which includes a glycerol backbone esterified with two hexadecanoic acid (palmitic acid) molecules and a phosphate group linked to a propyl group. This compound exhibits significant biological activity, particularly in cell membrane dynamics and drug delivery systems.

The biological activity of this compound can be attributed to its amphiphilic nature, allowing it to integrate into lipid bilayers. This integration alters membrane fluidity and permeability, affecting various cellular processes such as:

- Signal Transduction : The compound modulates signaling pathways by interacting with membrane proteins and receptors.

- Membrane Transport : It influences the transport of ions and molecules across cell membranes.

- Enzyme Interaction : this compound interacts with enzymes like phospholipase D, inhibiting its activity and thus impacting lipid metabolism.

Cellular Effects

Research indicates that this compound has notable effects on various cell types, including:

- Cell Survival : At low concentrations, it enhances cellular functions and promotes survival.

- Toxicity : High concentrations can lead to cytotoxic effects, causing cell death and tissue damage due to membrane disruption.

Case Studies

- Drug Delivery Systems : this compound has been utilized in developing lipid-based drug delivery systems. Its ability to form micelles and liposomes enhances the bioavailability and stability of therapeutic agents .

- Antifungal Activity : A related compound has shown antifungal properties against pathogens like Fusarium oxysporum. This activity is likely due to its capacity to disrupt fungal cell membranes or interfere with metabolic processes.

This compound undergoes various chemical reactions that influence its biological activity:

- Oxidation : Can lead to the formation of oxidized derivatives under specific conditions.

- Reduction : Modifications of the phosphate group can occur, altering its functional properties.

- Substitution Reactions : The hexadecanoyloxy groups may be substituted with different fatty acid chains, affecting the compound's characteristics.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl methyl phosphate | Glycerol backbone with hexadecanoic acid | Contains a methyl group instead of a propyl group |

| Phosphatidylcholine | Glycerol backbone with choline headgroup | Essential component of biological membranes |

| Sphingomyelin | Sphingolipid with phosphocholine headgroup | Plays a critical role in cell signaling |

The distinct combination of long-chain fatty acids and specific functional groups in this compound contributes to its unique biological activities and potential applications in pharmaceuticals and biotechnology.

常见问题

Basic Research Questions

Q. What are the standard analytical methods for synthesizing and characterizing Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl propyl phosphate?

Methodological Answer: Synthesis typically involves esterification and phosphorylation steps, with purification via column chromatography. Characterization employs:

- Nuclear Magnetic Resonance (NMR): To confirm stereochemistry and acyl chain integration (e.g., ¹H/¹³C NMR for hexadecanoyloxy groups) .

- Mass Spectrometry (MS): High-resolution MS (e.g., ESI-MS) validates molecular weight (e.g., average mass ~807.342 Da for isotopic analogs) .

- HPLC/GC: For purity assessment, especially when tracking hydrolysis byproducts .

- FT-IR: Identifies functional groups like phosphate esters (P=O at ~1250 cm⁻¹) and carbonyls (C=O at ~1730 cm⁻¹) .

Q. How is the compound stabilized for experimental use in lipid bilayer studies?

Methodological Answer:

- Storage: Under inert atmosphere (argon/nitrogen) at −20°C to prevent oxidation of unsaturated acyl chains .

- Solvent Systems: Dissolved in chloroform:methanol (2:1 v/v) to maintain solubility and avoid micelle formation .

- Lyophilization: Used for long-term storage, followed by hydration in buffer (e.g., PBS, pH 7.4) for liposome preparation .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in the compound’s antifungal efficacy across fungal species?

Methodological Answer:

- Dose-Response Assays: Quantify minimum inhibitory concentrations (MICs) against diverse pathogens (e.g., Fusarium oxysporum vs. Alternaria alternata) to identify species-specific sensitivities .

- Membrane Permeability Studies: Use fluorescent probes (e.g., propidium iodide) to correlate antifungal activity with membrane disruption .

- Comparative Lipidomics: Analyze fungal membrane composition (e.g., sterol content) to explain resistance mechanisms, as sterol-deficient species may resist aliphatic compound toxicity .

Q. How can researchers investigate the molecular interactions of this compound with phospholipid bilayers?

Methodological Answer:

- Surface Plasmon Resonance (SPR): Measures binding kinetics to model membranes (e.g., DPPG liposomes) .

- Differential Scanning Calorimetry (DSC): Evaluates phase behavior changes in lipid bilayers (e.g., shifts in main transition temperature) .

- Molecular Dynamics (MD) Simulations: Models acyl chain packing and headgroup orientation in membranes, validated by experimental data (e.g., X-ray diffraction) .

Q. What methodologies address discrepancies in solubility and bioactivity in physiological buffers?

Methodological Answer:

- Critical Micelle Concentration (CMC) Determination: Use dynamic light scattering (DLS) to assess aggregation thresholds and optimize delivery formulations .

- Chemical Modification: Introduce polar groups (e.g., PEGylation) to enhance aqueous solubility without compromising acyl chain functionality .

- In Vitro/In Vivo Correlation: Compare bioactivity in cell culture (e.g., antifungal assays) versus animal models to identify metabolic stability issues .

Q. Data Analysis and Validation

Q. How should researchers validate the stereochemical purity of the compound?

Methodological Answer:

- Chiral HPLC: Separates enantiomers using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) .

- Optical Rotation: Matches experimental values with literature data (e.g., [α]D²⁵ for (2R)-configured analogs) .

- Enzymatic Assays: Tests susceptibility to stereospecific enzymes (e.g., phospholipase A₂) to confirm acyl chain positioning .

Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data?

Methodological Answer:

- Nonlinear Regression: Fits data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀ values .

- ANOVA with Post Hoc Tests: Identifies significant differences in toxicity across cell lines or fungal species .

- Principal Component Analysis (PCA): Correlates structural features (e.g., acyl chain length) with bioactivity trends .

属性

IUPAC Name |

sodium;[(2R)-2,3-di(hexadecanoyloxy)propyl] propyl phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H75O8P.Na/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-31-37(39)43-34-36(35-45-47(41,42)44-33-6-3)46-38(40)32-30-28-26-24-22-20-18-16-14-12-10-8-5-2;/h36H,4-35H2,1-3H3,(H,41,42);/q;+1/p-1/t36-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKVWIBXHTOHOAB-SKRAEFHRSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCC)OC(=O)CCCCCCCCCCCCCCC.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCC)OC(=O)CCCCCCCCCCCCCCC.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H74NaO8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70677026 | |

| Record name | Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl propyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

713.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92609-91-1 | |

| Record name | Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl propyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。